2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide typically involves the reaction of 3,4-dichlorophenylhydrazine with N-methylpyrrolidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent to facilitate the formation of the hydrazinylidene linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines.
Scientific Research Applications
2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide involves its interaction with bacterial enzymes. It has been shown to inhibit the activity of sortase A transpeptidase, an enzyme crucial for the formation of bacterial biofilms. By inhibiting this enzyme, the compound prevents the bacteria from forming protective biofilms, making them more susceptible to conventional antibiotics .
Comparison with Similar Compounds
Similar Compounds
2-Phenylhydrazinylidene derivatives: These compounds share a similar hydrazinylidene linkage and have been studied for their antimicrobial properties.
3,4-Dichlorophenylhydrazine derivatives: These compounds have similar structural features and biological activities.
Uniqueness
2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide is unique due to its specific combination of a dichlorophenyl group and a pyrrolidine carboxamide moiety. This unique structure contributes to its potent antimicrobial activity and its ability to inhibit biofilm formation more effectively than some other phenylhydrazinylidene derivatives .
Properties
CAS No. |
89867-30-1 |
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Molecular Formula |
C12H14Cl2N4O |
Molecular Weight |
301.17 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C12H14Cl2N4O/c1-15-12(19)18-6-2-3-11(18)17-16-8-4-5-9(13)10(14)7-8/h4-5,7,16H,2-3,6H2,1H3,(H,15,19) |
InChI Key |
FDXLTNCFKBQHEX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1CCCC1=NNC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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